molecular formula C17H19FN2O2S B2526469 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2199161-83-4

3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2526469
CAS No.: 2199161-83-4
M. Wt: 334.41
InChI Key: UBUGXWYHODQXPY-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as 1,4-diketones.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrrolidine rings with the 3-fluoro-4-methylphenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with protein targets, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroamphetamine
  • 3-Fluoroethamphetamine
  • 3-Fluoromethamphetamine
  • 3-Fluoromethcathinone
  • 3-Fluorophenmetrazine

Uniqueness

Compared to these similar compounds, 3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to the presence of both the thiazole and pyrrolidine rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-12-2-3-13(10-15(12)18)4-5-16(21)20-8-6-14(11-20)22-17-19-7-9-23-17/h2-3,7,9-10,14H,4-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUGXWYHODQXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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